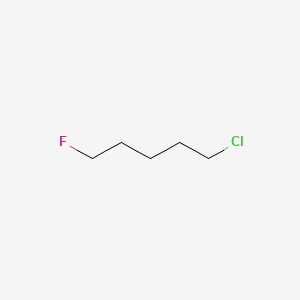

1-Chloro-5-fluoropentane

Description

1-Chloro-5-fluoropentane is a colorless liquid with the chemical formula C5H10ClF and a molar mass of 124.58 g/mol . It belongs to the class of hydrocarbons and is soluble in organic solvents such as ethanol and ether. This compound is known for its pungent odor and volatility . It is commonly used as a reagent in organic synthesis and serves as an intermediate in the production of various chemicals and drugs .

Properties

IUPAC Name |

1-chloro-5-fluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClF/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHFNUWREZQHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870527 | |

| Record name | 1-Chloro-5-fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-98-7 | |

| Record name | Pentane, 1-chloro-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-5-fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 1-Chloro-5-fluoropentane is typically carried out through alkyl halogenation. A common synthetic route involves the reaction of pentane with chlorine gas, followed by the addition of fluorine gas for fluorination . This method ensures the incorporation of both chlorine and fluorine atoms into the pentane backbone, resulting in the desired compound. Industrial production methods also follow similar halogenation processes, ensuring high yield and purity .

Chemical Reactions Analysis

1-Chloro-5-fluoropentane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include strong bases for elimination, nucleophiles like hydroxide ions for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-5-fluoropentane (C5H10ClF) is a colorless liquid with a molar mass of 124.58 g/mol. It has a range of applications in scientific research, including use as a building block in synthesizing complex organic molecules in chemistry, a precursor in synthesizing biologically active compounds in biology, and involvement in producing certain pharmaceuticals, including anti-inflammatory drugs, in medicine. It is also used in the manufacture of surfactants, lubricants, and detergents in industry.

Chemical Properties and Reactions

1-Chloro-5-fluoropentane can undergo several types of chemical reactions:

- Substitution Reactions It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

- Elimination Reactions Under certain conditions, it can undergo elimination reactions to form alkenes.

- Oxidation and Reduction Depending on the reagents and conditions used, it can be involved in oxidation and reduction reactions, although this is less common.

Common reagents for these reactions include strong bases for elimination, nucleophiles like hydroxide ions for substitution, and oxidizing or reducing agents for redox reactions. The specific reaction conditions and reagents used determine the major products formed.

Scientific Research Applications

1-Chloro-5-fluoropentane is a versatile compound with applications in chemistry, biology, medicine, and industry. Its mechanism of action involves reactivity with various molecular targets. In substitution reactions, the chlorine or fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of hydrogen and halogen atoms results in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoropentane involves its reactivity with various molecular targets. In substitution reactions, the chlorine or fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of hydrogen and halogen atoms results in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

1-Chloro-5-fluoropentane can be compared with other similar compounds such as:

1-Chloro-5-bromopentane: Similar in structure but with a bromine atom instead of fluorine.

1-Chloro-5-iodopentane: Contains an iodine atom in place of fluorine.

1-Fluoro-5-chloropentane: The positions of chlorine and fluorine are reversed.

The uniqueness of 1-Chloro-5-fluoropentane lies in its specific reactivity and the balance of properties imparted by the chlorine and fluorine atoms .

Biological Activity

1-Chloro-5-fluoropentane is a halogenated organic compound with potential applications in medicinal chemistry and chemical biology. Its unique structural properties, influenced by the presence of chlorine and fluorine atoms, contribute to its biological activity. This article explores the biological activity of 1-chloro-5-fluoropentane, supported by research findings, case studies, and data tables.

1-Chloro-5-fluoropentane has the molecular formula C5H10ClF and can be classified as a haloalkane. The presence of both chlorine and fluorine in its structure affects its reactivity and interaction with biological systems.

Table 1: Basic Properties of 1-Chloro-5-fluoropentane

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClF |

| Molecular Weight | 136.59 g/mol |

| Boiling Point | 108 °C |

| Melting Point | -50 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 1-chloro-5-fluoropentane is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The halogen atoms can influence the compound's binding affinity and specificity towards target sites.

Case Study: Enzymatic Interaction

Research has shown that fluorinated compounds can exhibit altered interactions with enzymes compared to their non-fluorinated counterparts. For example, studies on haloalkane dehalogenases (HLDs) indicate that fluorinated haloalkanes are generally less reactive than their chlorinated analogs, which may affect their degradation pathways in microbial systems .

In Vitro Studies

In vitro studies have demonstrated that 1-chloro-5-fluoropentane exhibits cytotoxicity against certain cancer cell lines. A notable study reported that exposure to this compound resulted in significant apoptotic activity in human breast cancer cells (MCF-7), suggesting potential therapeutic applications .

Toxicological Profile

The toxicological effects of 1-chloro-5-fluoropentane have been evaluated in various animal models. Acute toxicity studies indicate that high doses can lead to respiratory distress and neurological symptoms, primarily due to its neurotoxic potential . Chronic exposure has been linked to liver and kidney damage, necessitating further investigation into its long-term effects.

Table 2: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Enzymatic Activity | Reduced reactivity with HLDs |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

| Toxicological Effects | Respiratory distress; organ damage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.